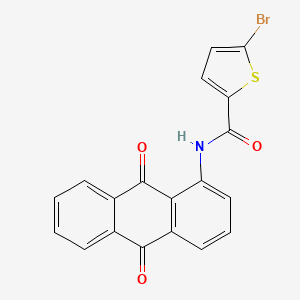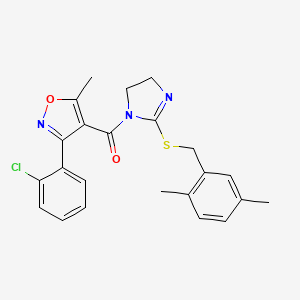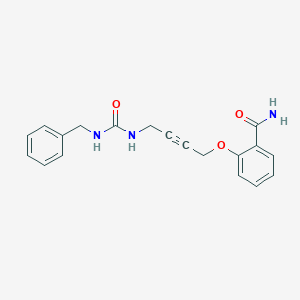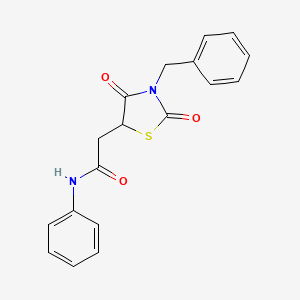![molecular formula C23H27N3O2 B2442542 7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 374913-65-2](/img/structure/B2442542.png)
7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is a substituent. The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tolyl groups are often introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the tolyl group could participate in electrophilic aromatic substitution reactions . The methoxy group could undergo demethylation under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the tolyl group would likely make it nonpolar and hydrophobic .Wissenschaftliche Forschungsanwendungen
Subheading: Receptor Affinity and Selectivity
A study by Maier and Wünsch (2002) explored the synthesis of spiro[piperidines], revealing their high affinity for sigma(1)-receptors. The findings highlighted specific structural features, such as the presence of a benzyl residue and a methoxy group, which significantly contributed to this high affinity. The compounds demonstrated notable selectivity toward sigma(2)-receptors and other receptor systems, positioning them as potent sigma(1)-ligands with the potential for targeted therapeutic applications (Maier & Wünsch, 2002).
Subheading: Cyclooxygenase-2 (COX-2) Inhibition
Another study by Srinivas et al. (2015) focused on the synthesis of novel oxazine derivatives, discovering their significant inhibitory effects on cyclooxygenase-2 (COX-2) over COX-1. This distinction is critical in the development of COX-2 specific inhibitors, potentially offering a pathway to anti-inflammatory therapies with reduced side effects commonly associated with COX-1 inhibition (Srinivas et al., 2015).
Subheading: Antidepressant-like Activity
Ong et al. (1981) synthesized and evaluated a series of spiro[piperidines] for potential psychotropic activity. Their findings suggested potent antidepressant-like activity across the series, indicating a possible therapeutic benefit with a lower anticholinergic potential compared to classic tricyclic antidepressants. This discovery opens up prospects for new antidepressant drugs with fewer side effects (Ong et al., 1981).
Subheading: Tubulin Polymerization Inhibition
Minegishi et al. (2015) identified a compound, GN39482, as a tubulin polymerization inhibitor. This compound demonstrated promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This indicates its potential as a targeted anticancer agent, affecting cell division and proliferation mechanisms (Minegishi et al., 2015).
Eigenschaften
IUPAC Name |
7-methoxy-1'-methyl-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-9-17(10-8-16)19-15-20-18-5-4-6-21(27-3)22(18)28-23(26(20)24-19)11-13-25(2)14-12-23/h4-10,20H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFGRVKZTKMKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC35CCN(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-2-[6-[2-Methoxyethyl(methyl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2442460.png)
![3,4,5-triethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2442462.png)

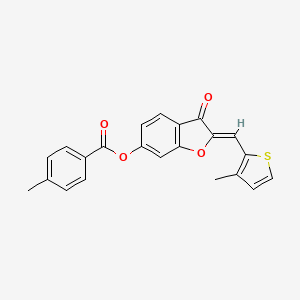
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)
![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
